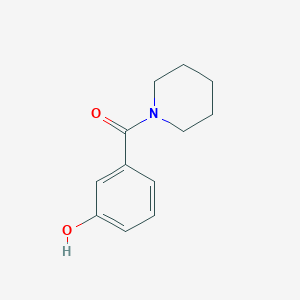
3-(1-Piperidinylcarbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Piperidinylcarbonyl)phenol” is a chemical compound with the CAS Number: 15504-60-6 . It has a molecular weight of 205.26 and its IUPAC name is 3-(1-piperidinylcarbonyl)phenol .
Molecular Structure Analysis
The molecular structure of “3-(1-Piperidinylcarbonyl)phenol” can be represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 .
Physical And Chemical Properties Analysis
“3-(1-Piperidinylcarbonyl)phenol” is a solid compound . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-(1-Piperidinylcarbonyl)phenol, as part of the broader category of alkylaminophenol compounds, has been synthesized and characterized through various methods. The Petasis reaction, known for synthesizing alkylaminophenols, was utilized in experimental studies to synthesize compounds with similar structures. These compounds underwent structural analysis using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. The findings highlighted the compounds' potential as biologically active drugs due to their high antioxidant values, suggesting their utility in scientific research related to drug discovery and development. Theoretical data supported the experimental analysis, utilizing density functional theory (DFT) and Hartree-Fock (HF) methods to compare electronic and structural properties, including bond lengths, angles, dihedral angles, and vibrational frequencies. These studies also examined the compounds' molecular orbital energies and electrostatic potential, contributing valuable insights into their reactivity and interaction potential with biological molecules (Ulaş, 2020).
Bioactivity and Pharmacological Potential
Alkylaminophenol compounds, encompassing structures similar to 3-(1-Piperidinylcarbonyl)phenol, have demonstrated significant bioactivity. Research into phenolic bis Mannich bases has revealed their cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects. These compounds displayed marked cytotoxic potencies and selective toxicity towards tumors, indicating their potential as lead molecules for anticancer drug development. Although their inhibition potency towards human carbonic anhydrase isoforms was relatively low, the selective toxicity towards the CA I isoenzyme suggests a pathway for molecular modifications to enhance their effectiveness as CA inhibitors (Yamali et al., 2016).
Chemical Reactions and Molecular Interactions
The reactivity of compounds structurally related to 3-(1-Piperidinylcarbonyl)phenol has been explored through studies on one-electron oxidation processes and hydrogen atom transfer reactions. These studies highlight the compounds' interactions with radicals and their potential applications in understanding oxidative stress and designing antioxidant therapies. Specifically, the concerted proton-coupled electron transfer mechanism observed in these reactions provides insights into the compounds' behavior in biological systems, offering a basis for exploring their roles in mitigating oxidative damage and designing novel antioxidants (Rhile & Mayer, 2004).
Safety And Hazards
Direcciones Futuras
The development of stereoselective synthesis of multi-substituted 2-piperidinones are attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This might provide some insights into the future directions of the synthesis of similar compounds like “3-(1-Piperidinylcarbonyl)phenol”.
Propiedades
IUPAC Name |
(3-hydroxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGIYKRXFEBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429060 |
Source


|
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperidinylcarbonyl)phenol | |
CAS RN |
15504-60-6 |
Source


|
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

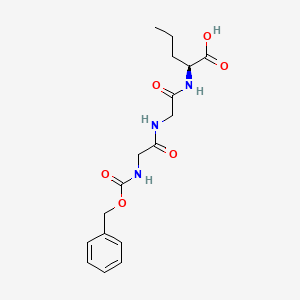
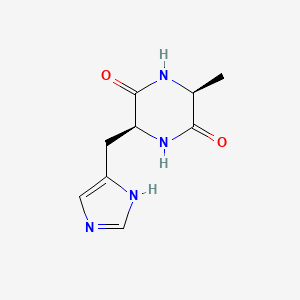
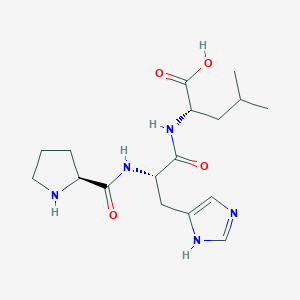
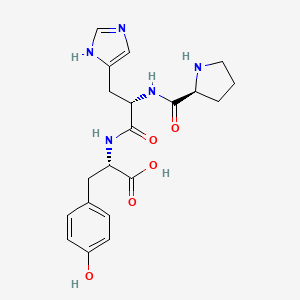
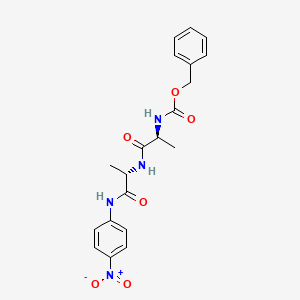
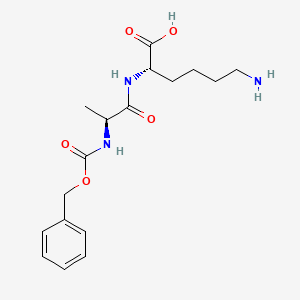
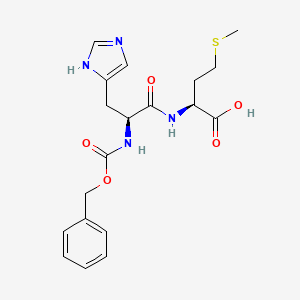
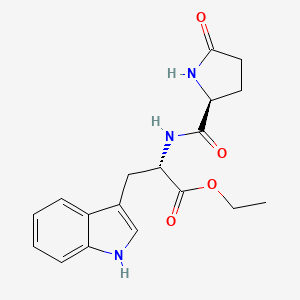

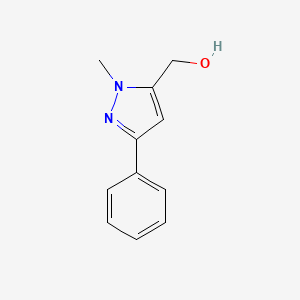
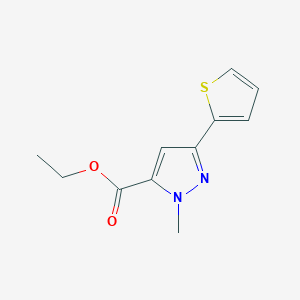
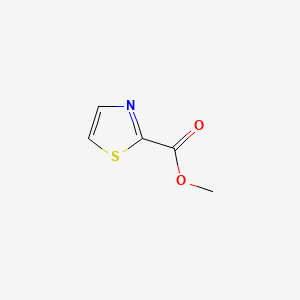

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)